3-Acetyl-6-methylpiperidine-2,4-dione
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Overview
Description
3-Acetyl-6-methylpiperidine-2,4-dione is a heterocyclic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methylpiperidine-2,4-dione can be achieved through various methods. One common approach involves the Dieckmann cyclization of β-keto esters. This method is regioselective and can produce substituted piperidine-2,4-diones without the need for N-protective groups . The reaction conditions typically include the use of sodium methoxide in methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Dieckmann cyclization processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, alcohols, amines, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Acetyl-6-methylpiperidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methylpiperidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Piperine: An alkaloid with a piperidine moiety, found in black pepper
Uniqueness
3-Acetyl-6-methylpiperidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-acetyl-6-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c1-4-3-6(11)7(5(2)10)8(12)9-4/h4,7H,3H2,1-2H3,(H,9,12) |
InChI Key |
MCCJLHUBNQHMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)N1)C(=O)C |
Origin of Product |
United States |
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